![molecular formula C9H8F3NO2 B2475946 2-[6-(トリフルオロメチル)ピリジン-2-イル]酢酸メチル CAS No. 1346534-09-5](/img/structure/B2475946.png)
2-[6-(トリフルオロメチル)ピリジン-2-イル]酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate is an organic compound with the molecular formula C10H8F3NO2. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 6-position and a methyl ester group at the 2-position.
科学的研究の応用
Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-6-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The 2-chloro-6-(trifluoromethyl)pyridine undergoes nucleophilic substitution with methyl acetate in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
化学反応の分析
Types of Reactions: Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
類似化合物との比較
- Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate
- Methyl 2-[6-(fluoromethyl)pyridin-2-yl]acetate
- Methyl 2-[6-(bromomethyl)pyridin-2-yl]acetate
Comparison: Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different halogen substituents, the trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity .
特性
IUPAC Name |
methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-6-3-2-4-7(13-6)9(10,11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOGMSLANRUMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2475864.png)
![1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2475865.png)
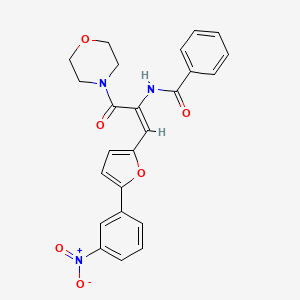
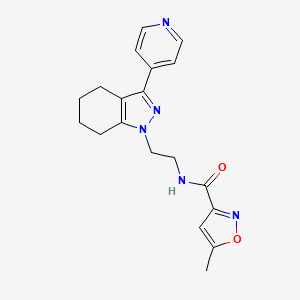
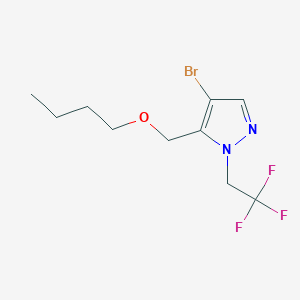

![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2475875.png)
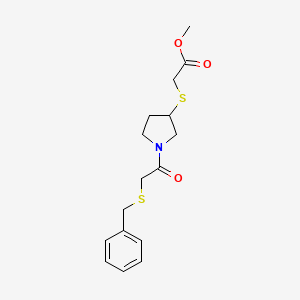
![2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2475878.png)
![2-[(Pyridin-4-yl)methoxy]pyrimidine](/img/structure/B2475879.png)
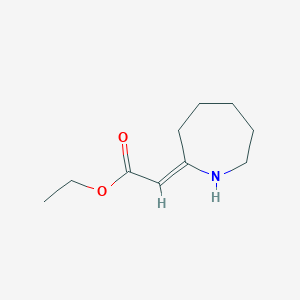
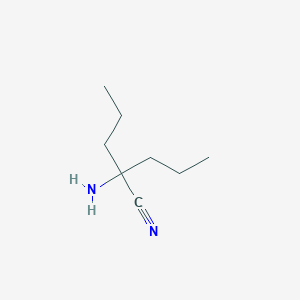
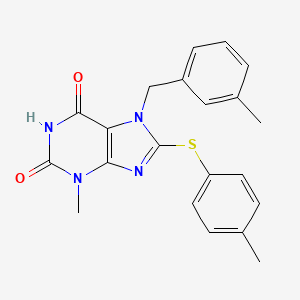
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2475885.png)
